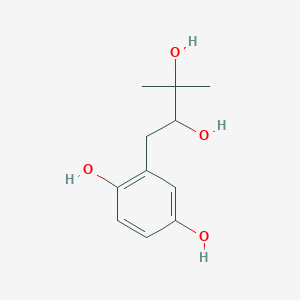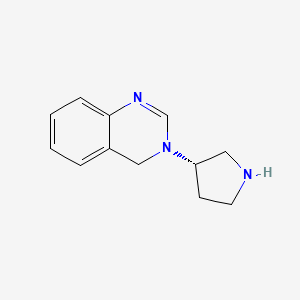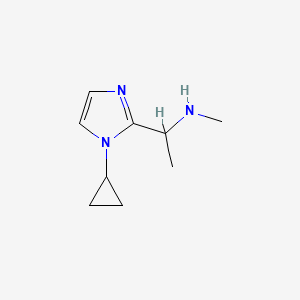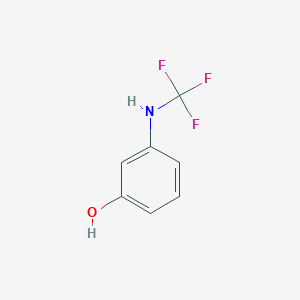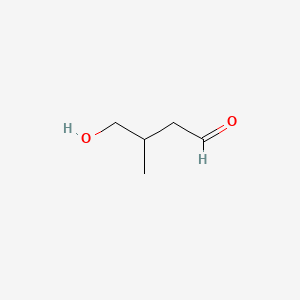
4-Hydroxy-3-methylbutanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3-methylbutanal is an organic compound with the molecular formula C5H10O2. It is an aldehyde with a hydroxyl group attached to the fourth carbon and a methyl group attached to the third carbon. This compound is known for its role in various chemical reactions and its presence in different industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methylbutanal can be synthesized through several methods. One common method involves the aldol condensation of acetaldehyde and isobutyraldehyde, followed by a reduction step. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The product is then purified through distillation or crystallization techniques to achieve the required purity levels for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methylbutanal undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles such as halides, amines, and thiols under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Hydroxy-3-methylbutanoic acid.
Reduction: 4-Hydroxy-3-methylbutanol.
Substitution: Depending on the nucleophile, products can include halogenated, aminated, or thiolated derivatives.
Scientific Research Applications
4-Hydroxy-3-methylbutanal has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-methylbutanal involves its interaction with various molecular targets and pathways. In biological systems, it can participate in enzymatic reactions where it acts as a substrate or inhibitor. The hydroxyl and aldehyde functional groups allow it to form hydrogen bonds and interact with active sites of enzymes, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methylbutanoic acid: An oxidized form of 4-Hydroxy-3-methylbutanal.
4-Hydroxy-3-methylbutanol: A reduced form of this compound.
3-Methylbutanal: Lacks the hydroxyl group present in this compound.
Uniqueness
This compound is unique due to the presence of both hydroxyl and aldehyde functional groups, which allow it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
CAS No. |
56805-34-6 |
|---|---|
Molecular Formula |
C5H10O2 |
Molecular Weight |
102.13 g/mol |
IUPAC Name |
4-hydroxy-3-methylbutanal |
InChI |
InChI=1S/C5H10O2/c1-5(4-7)2-3-6/h3,5,7H,2,4H2,1H3 |
InChI Key |
RWXBAXNFTXQJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


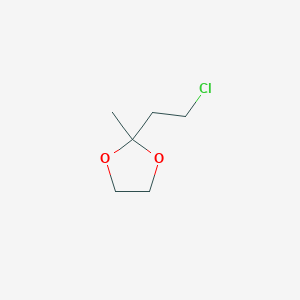

![4-Chloro-3-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13949778.png)
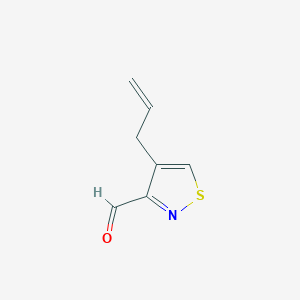
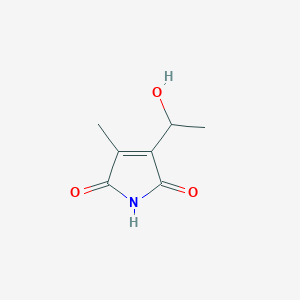
![Butanoic acid, 4-[(phenylthioxomethyl)thio]-](/img/structure/B13949792.png)
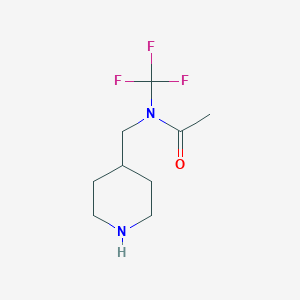
![3-Oxa-1-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13949808.png)


